molecular formula C17H27BN2O2 B1451392 N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1073354-34-3

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1451392
CAS No.: 1073354-34-3
M. Wt: 302.2 g/mol
InChI Key: OUNIDPZAEODMBT-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1073354-34-3) is an organoboron compound with the molecular formula C₁₇H₂₇BN₂O₂ (MW: 302.22 g/mol). It features a pyridine core substituted with a cyclohexylamine group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 4. This compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science .

Properties

IUPAC Name

N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-15(19-12-13)20-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNIDPZAEODMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660615
Record name N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-34-3
Record name N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
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Record name N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Record name N-cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Preparation Methods

Palladium-Catalyzed Borylation

The key step in the synthesis is the palladium-catalyzed Miyaura borylation of a suitable halogenated pyridine precursor. The typical reaction conditions include:

Example Reaction:

Reagent Amount Role
5-bromo-N-cyclohexylpyridin-2-amine 1 equiv Starting material
Bis(pinacolato)diboron (B2pin2) 1.2 equiv Boron source
Pd(dppf)Cl2 0.05 equiv Catalyst
KOAc 2 equiv Base
1,4-Dioxane Solvent Medium

The mixture is heated under nitrogen at 100 °C for 12 hours. Completion is monitored by LCMS or TLC. The crude product is purified by silica gel chromatography.

Yield: Typically around 70-80% under optimized conditions.

Stock Solution Preparation and Solubility Considerations

For practical applications, the compound is often prepared as stock solutions. Solubility data and preparation volumes are critical for reproducibility.

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.31 16.54 33.09
5 mM Solution Volume (mL) 0.66 3.31 6.62
10 mM Solution Volume (mL) 0.33 1.65 3.31

Table 1: Volumes of solvent required to prepare stock solutions at different molarities for this compound

In Vivo Formulation Preparation

For biological studies, the compound is formulated as a clear solution using a stepwise solvent addition method:

  • Dissolve the compound in DMSO to prepare a master stock solution.
  • Sequentially add PEG300, Tween 80, and distilled water or corn oil.
  • Each addition requires ensuring the solution remains clear before proceeding.
  • Physical methods like vortexing, ultrasound, or gentle heating can assist dissolution.

This method ensures a homogenous solution suitable for in vivo administration.

Research Findings and Optimization

  • The palladium-catalyzed borylation is highly efficient when using Pd(dppf)Cl2 and KOAc in dioxane at 100 °C under inert atmosphere, yielding up to 76% product.
  • The N-cyclohexyl substitution step requires prolonged reflux and careful purification to avoid side-products.
  • Purification is commonly achieved by silica gel chromatography or reverse-phase HPLC, depending on the scale and purity requirements.
  • Solubility in organic solvents such as DMSO and methanol is adequate for stock preparation and analytical assays.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Yield (%) Notes
1 N-cyclohexylation of 5-bromo-2-aminopyridine Cyclohexylamine, toluene, reflux 48 h ~70-75 Purify by column chromatography
2 Pd-catalyzed borylation Pd(dppf)Cl2, KOAc, B2pin2, dioxane, 100 °C, 12 h 70-80 Inert atmosphere required
3 Purification Silica gel chromatography or RP-HPLC - Ensure high purity for applications
4 Stock solution preparation DMSO, PEG300, Tween 80, water or corn oil - Sequential addition, clarity check

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted boronate esters. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other ligands .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-Cyclohexyl-5-(dioxaborolan-2-yl)pyridin-2-amine (Target) Cyclohexyl (N), Dioxaborolane (C5) C₁₇H₂₇BN₂O₂ 302.22 Reference compound
N-Benzyl-5-(dioxaborolan-2-yl)pyridin-2-amine Benzyl (N) C₁₈H₂₁BN₂O₂ 308.19 Aromatic benzyl group vs. cyclohexyl
N,3-Dimethyl-5-(dioxaborolan-2-yl)pyridin-2-amine Methyl (N), Methyl (C3) C₁₃H₂₁BN₂O₂ 248.14 Smaller substituents; dual methyl groups
N-Cyclohexyl-N-methyl-5-(dioxaborolan-2-yl)pyridin-2-amine Cyclohexyl-N-methyl C₁₈H₂₉BN₂O₂ 316.25 Methylation of cyclohexylamine nitrogen
3-Chloro-N-methyl-5-(dioxaborolan-2-yl)pyridin-2-amine Chloro (C3), Methyl (N) C₁₂H₁₈BClN₂O₂ 268.55 Electron-withdrawing Cl substituent
N-Isobutyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine Isobutyl (N), Pyrimidine core C₁₃H₂₃BN₃O₂ 276.16 Pyrimidine vs. pyridine core

Key Observations:

  • Electronic Effects : Electron-withdrawing groups like chlorine (e.g., in ) reduce electron density at the pyridine ring, altering reactivity in electrophilic substitution or metal-catalyzed reactions.
  • Heterocycle Variations : Pyrimidine-based analogs (e.g., ) exhibit distinct electronic properties due to the nitrogen-rich core, influencing binding affinity in medicinal applications.

Physicochemical and Stability Data

Compound Solubility (Noted) Storage Conditions Stability Notes
Target Compound Soluble in DMSO, DCM 2–8°C Stable under inert atmosphere; hygroscopic
N,N-Dimethyl-5-(dioxaborolan-2-yl)pyridin-3-amine Not specified 2–8°C Purity 95%; sensitive to oxidation
3-Methoxy-5-(dioxaborolan-2-yl)pyridin-2-amine Likely polar aprotic solvents RT Data limited; methoxy enhances solubility

Key Trends:

  • Solubility : Polar substituents (e.g., methoxy ) improve aqueous solubility, while hydrophobic groups (cyclohexyl, benzyl) favor organic solvents.
  • Stability : Boronate esters are generally moisture-sensitive; storage at 2–8°C under dry conditions is critical for all analogs .

Biological Activity

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS Number: 1218789-35-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects on various kinases and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H26BN3O2C_{16}H_{26}BN_{3}O_{2}, with a molecular weight of 303.21 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety and a cyclohexyl group, which may influence its biological activity.

Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor. Specifically:

  • GSK-3β Inhibition : The compound has been identified as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an inhibitory concentration (IC50) reported at approximately 8 nM. This level of potency suggests significant potential for therapeutic applications in conditions like Alzheimer's disease and cancer where GSK-3β plays a role .
  • Additional Kinases : Besides GSK-3β, the compound also exhibits inhibitory activity against IKK-β and ROCK-1 kinases. These kinases are involved in inflammatory responses and cellular signaling pathways that could be targeted for therapeutic intervention .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cell lines:

  • HT-22 and BV-2 Cells : In assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), the compound demonstrated no significant decrease in cell viability at concentrations up to 10 µM. This indicates a favorable safety profile for further development .

The mechanism underlying the biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in critical signaling pathways. By inhibiting GSK-3β and other kinases, the compound may modulate various cellular processes including apoptosis and inflammation.

Case Studies

Several studies have explored the biological effects of similar compounds within the same structural class:

  • Inhibition of SARS-CoV-2 Proteases : Related boronic acid derivatives have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro), indicating that modifications to the dioxaborolane structure can yield compounds with antiviral properties .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to significantly reduce levels of nitric oxide (NO) and interleukin 6 (IL-6) in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .

Data Tables

Biological Activity Target Kinase IC50 (nM) Cell Lines Tested Effect on Cell Viability
GSK-3β InhibitionGSK-3β8HT-22, BV-2No significant decrease
Cytotoxicity--HT-22Viability maintained
Anti-inflammatoryIKK-β/ROCK-1-BV-2Reduced NO and IL-6 levels

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyridine-based scaffolds like this compound?

  • Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is the most common approach, utilizing pre-functionalized boronate esters. For pyridine systems, regioselective borylation at the 5-position can be achieved via iridium-catalyzed C–H activation under inert conditions (e.g., using [Ir(OMe)(COD)]₂ with bipyridine ligands). Subsequent purification often involves silica gel chromatography with hexane/ethyl acetate gradients to isolate the boronate ester .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles and confirms boronate ester geometry (e.g., C–B bond length ~1.56 Å, consistent with sp² hybridization) .
  • NMR : ¹¹B NMR (~30 ppm for dioxaborolane) and ¹H NMR (pyridin-2-amine proton at δ ~8.2 ppm, cyclohexyl protons as multiplets at δ ~1.2–2.0 ppm) are key.
  • IR : B–O stretches (~1,350 cm⁻¹) and aromatic C–N vibrations (~1,600 cm⁻¹) confirm functional groups .

Q. How can researchers optimize reaction yields when synthesizing this compound under anhydrous conditions?

  • Methodological Answer : Use Schlenk-line techniques with rigorously dried solvents (e.g., THF over Na/benzophenone). Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane). Quenching with degassed water followed by extraction with dichloromethane minimizes boronate hydrolysis .

Advanced Research Questions

Q. What steric and electronic factors influence the reactivity of the boronate ester in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The cyclohexyl group at the 2-amine position reduces accessibility to the boron center, requiring bulky ligands (e.g., SPhos) in palladium catalysts to prevent dimerization .
  • Electronic effects : Electron-donating amine groups on pyridine activate the boronate toward electrophilic substitution but may necessitate higher temperatures (80–100°C) for Suzuki coupling .
  • Validation : Compare coupling efficiency with/without cyclohexyl via kinetic studies (e.g., GC-MS monitoring) .

Q. How can computational chemistry predict the compound’s electronic properties and regioselectivity in reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV, indicating moderate reactivity).
  • NBO analysis : Reveals hyperconjugation between the boron p-orbital and pyridine π-system, stabilizing the transition state in cross-coupling .
  • MD simulations : Assess solvent effects (e.g., DMF vs. toluene) on aggregation behavior, which impacts catalytic turnover .

Q. How should researchers resolve contradictions in NMR data (e.g., unexpected splitting or integration ratios)?

  • Methodological Answer :

  • Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation of the cyclohexyl group) causing peak splitting .
  • 2D experiments : HSQC/HMBC correlations confirm connectivity between pyridine protons and adjacent substituents .
  • Comparative analysis : Cross-reference with crystallographic data (e.g., dihedral angles from X-ray) to validate proposed conformations .

Q. What strategies mitigate boronate ester hydrolysis during storage or catalytic applications?

  • Methodological Answer :

  • Stabilization : Store under argon at –20°C with molecular sieves (3Å). Use aprotic solvents (e.g., DMSO-d₆) for NMR to avoid proton exchange.
  • Protection : Convert to the more stable trifluoroborate salt (KHF₂ treatment) for long-term storage, then regenerate with mild acid (e.g., AcOH) .

Key Notes for Experimental Design

  • Synthesis : Prioritize inert-atmosphere techniques to preserve boronate integrity.
  • Characterization : Combine crystallographic and spectroscopic data to resolve structural ambiguities.
  • Theoretical Frameworks : Link computational models (e.g., DFT) to experimental observations for mechanistic insights .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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